molecular formula C10H4BrClF3N B1527593 4-Bromo-6-chloro-8-(trifluoromethyl)quinoline CAS No. 1065093-30-2

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline

Cat. No. B1527593
M. Wt: 310.5 g/mol
InChI Key: DSCQUCADMONDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-6-chloro-8-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H4BrClF3N . It is part of the quinoline family, which are heterocyclic aromatic organic compounds .


Molecular Structure Analysis

The molecular structure of “4-Bromo-6-chloro-8-(trifluoromethyl)quinoline” consists of a quinoline backbone with bromo, chloro, and trifluoromethyl functional groups attached at the 4th, 6th, and 8th positions respectively . The exact structure can be represented by the InChI code: 1S/C10H4BrClF3N/c11-8-3-4-15-9-2-1-6 (5-7 (8)9)10 (12,13)14/h1-5H .

Scientific Research Applications

  • Agrochemicals

    • Field : Agrochemical Industry .
    • Application : Trifluoromethylpyridines (TFMP) derivatives are used in the protection of crops from pests .
    • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Pharmaceuticals

    • Field : Pharmaceutical Industry .
    • Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
    • Results : Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Corrosion Inhibition

    • Field : Material Science .
    • Application : 4-Chloro,8-(Trifluoromethyl)Quinoline (CTQ), a compound similar to the one you mentioned, has been studied for its potential as a corrosion inhibitor for mild steel in acidic medium .
    • Method : The experiments were conducted using electrochemical methods such as polarization and electrochemical impedance techniques at 303–333 K .
    • Results : The results suggested that CTQ is a good corrosion inhibitor for mild steel in 1 M hydrochloric acid medium .
  • Breast Cancer Inhibitors

    • Field : Medical Research .
    • Application : 4-Chloro-7-(trifluoromethyl)quinoline, another similar compound, has been used as a reagent in the preparation of piperazinylquinolines, which have potential as breast cancer inhibitors .
    • Results : The specific results or outcomes obtained were not detailed in the sources .
  • Laboratory Chemicals

    • Field : Chemical Research .
    • Application : The compound could be used as a reagent in various chemical reactions .
    • Results : The specific results or outcomes obtained were not detailed in the sources .
  • Food, Drug, Pesticide or Biocidal Product Use

    • Field : Food and Drug Industry .
    • Application : The compound could potentially be used in the formulation of food products, drugs, pesticides, or biocidal products .
    • Results : The specific results or outcomes obtained were not detailed in the sources .

Safety And Hazards

“4-Bromo-6-chloro-8-(trifluoromethyl)quinoline” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

4-bromo-6-chloro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCQUCADMONDKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239681
Record name Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloro-8-(trifluoromethyl)quinoline

CAS RN

1375302-39-8
Record name Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375302-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 4-bromo-6-chloro-8-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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